![molecular formula C15H22N2O2 B6171638 rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans CAS No. 1951442-09-3](/img/new.no-structure.jpg)
rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans
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Overview
Description
rac-tert-Butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans is a complex organic compound. It features a pyrrolidine ring, an amino group, a phenyl ring, and a tert-butyl ester. This stereoisomer-specific compound has valuable properties in synthesis and medicinal chemistry. Its unique configuration affects its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis starts with phenylalanine. A series of steps involving protection and deprotection, and the formation of the pyrrolidine ring, create the basic structure.
Stereospecific Steps: : Utilizing chiral catalysts ensures the correct stereochemistry at the 2R,3S positions. Common conditions include the use of solvents like dichloromethane and reagents like diisopropylamine.
Formation of tert-Butyl Ester: : The esterification reaction involves tert-butyl alcohol and a coupling reagent like DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production scales up the laboratory synthesis, often employing continuous flow chemistry to maintain consistent reaction conditions. Automation and precise control of temperature, pressure, and reagent addition enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Typically, the amine group can be oxidized to form imines or amides under controlled conditions.
Reduction: : The ester group can be reduced to alcohol using agents like lithium aluminum hydride.
Substitution: : The amino group can undergo substitution reactions, reacting with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : PCC (pyridinium chlorochromate), KMnO4.
Reducing Agents: : LiAlH4, NaBH4.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
Depending on the reaction type, products include imines, primary alcohols, and substituted amines. These products are often intermediates in further chemical transformations or end products in pharmaceutical synthesis.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that derivatives of pyrrolidine compounds exhibit potential antidepressant effects. Specifically, rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. These mechanisms are crucial in developing new antidepressant therapies that could offer improved efficacy and reduced side effects compared to existing medications .
1.2 Neuroprotective Properties
Studies have shown that pyrrolidine derivatives can provide neuroprotection in models of neurodegenerative diseases. The compound's structural features may contribute to its ability to scavenge free radicals and reduce oxidative stress, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease .
1.3 Analgesic Effects
There is growing evidence that compounds similar to rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate exhibit analgesic properties. Research has focused on their interaction with pain pathways and their potential role as non-opioid analgesics, which could help address the opioid crisis by providing effective pain relief without the associated risks of addiction .
Materials Science
2.1 Synthesis of Functional Materials
The unique chemical structure of rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate allows it to serve as a building block for synthesizing functional materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
2.2 Drug Delivery Systems
In drug delivery research, this compound has been evaluated for its potential use in creating nanoparticles or liposomes that can encapsulate therapeutic agents. The ability to modify its surface properties enables targeted delivery to specific tissues or cells, improving the efficacy of treatments while minimizing side effects .
Case Studies
Mechanism of Action
The compound interacts with molecular targets through its amino and ester groups. It can form hydrogen bonds and van der Waals interactions, stabilizing its binding to proteins or enzymes. Its specific stereochemistry ensures selective interaction with chiral environments in biological systems, influencing pathways like signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-amino-2-phenylpyrrolidine-1-carboxylate: : Without the specific (2R,3S) configuration, it lacks the same stereochemical properties.
rac-ethyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans: : Ethyl ester instead of tert-butyl, which alters reactivity and steric effects.
Uniqueness
The (2R,3S) configuration and the tert-butyl ester make rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans particularly valuable for enantioselective synthesis and specific biological interactions, setting it apart from its analogues.
This compound is a fascinating subject in synthetic and medicinal chemistry, with versatile applications driven by its unique structure and reactivity.
Biological Activity
Rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H22N2O2
- IUPAC Name : Rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate
- CAS Number : Not specifically listed in the search results but related compounds have CAS numbers indicating structural similarities.
The compound's biological activity is primarily attributed to its interaction with various biological targets. While specific mechanisms for this compound are not extensively documented, similar pyrrolidine derivatives exhibit notable effects such as:
- Antimicrobial Activity : Many pyrrolidine derivatives show efficacy against multidrug-resistant pathogens. For example, compounds with a similar structural motif have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
- Antiproliferative Effects : Studies on related compounds indicate potential antiproliferative activity against cancer cell lines. For instance, compounds bearing similar functional groups have been tested against ovarian and lung cancer cells, yielding promising results .
Biological Activity Data
The following table summarizes the biological activities observed in related compounds:
Case Studies and Research Findings
- Antimicrobial Activity : A study on phenylthiazole derivatives indicated that modifications in the side chains significantly influenced antimicrobial potency against resistant strains like MRSA. This suggests that rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate may exhibit similar behavior due to its structural characteristics .
- Antiproliferative Studies : Research on disubstituted tetrahydropyrans revealed that the distance between functional groups significantly affects their antiproliferative activity. This insight could be applicable to understanding the biological effects of rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate in cancer models .
Toxicity Profile
The safety profile of similar compounds is crucial for their therapeutic application. For instance, one study demonstrated that certain derivatives maintained high cell viability even at concentrations above their MIC values, indicating a favorable toxicity profile .
Properties
CAS No. |
1951442-09-3 |
---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.3 |
Purity |
95 |
Origin of Product |
United States |
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